Farnesal
Overview
Description
Inhibition of Candida albicans Biofilm Formation by Farnesol
Farnesol is identified as a quorum-sensing molecule that plays a significant role in the inhibition of Candida albicans biofilm formation. The study demonstrates that farnesol's effectiveness is concentration-dependent and can completely inhibit biofilm formation at higher concentrations. This molecule also affects the expression of HWP1, a gene encoding a hypha-specific wall protein, which is crucial for the biofilm development of C. albicans. The potential of farnesol as a therapeutic agent against biofilm-associated infections is highlighted, suggesting its importance in medical applications .
Crystal Structure of Recombinant Farnesyl Diphosphate Synthase
The molecular structure of farnesol is closely related to its precursor, farnesyl diphosphate (FPP). The crystal structure of farnesyl diphosphate synthase, an enzyme responsible for the synthesis of FPP, reveals a unique arrangement of alpha-helices forming a large central cavity. This structure provides insights into the enzymatic activity and substrate binding, which are essential for the synthesis of cholesterol and prenylated proteins .
Farnesol-Induced Apoptosis in Candida albicans
Farnesol not only inhibits biofilm formation but also induces apoptosis in C. albicans. The study shows that farnesol exposure leads to significant changes in protein expression, reactive oxygen species accumulation, mitochondrial degradation, and activation of caspases. These findings suggest that farnesol has a physiological role in the fungal cell life cycle, with implications for adaptation and survival .
The Juvenile Hormone Effect of Farnesol
Farnesol exhibits biological activity similar to that of juvenile hormones in insects, affecting processes such as metamorphosis and yolk formation. The study provides quantitative experiments on the effectiveness of farnesol and related compounds, indicating the potential of farnesol derivatives in understanding hormone-like functions in invertebrates .
Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol
Farnesol is reported to have anti-cancer and anti-inflammatory effects. It modulates various tumorigenic proteins and signal transduction pathways, induces apoptosis, and downregulates cell proliferation, angiogenesis, and cell survival. Farnesol's ability to modulate Ras protein and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation suggests its therapeutic potential against cancers and inflammatory disorders .
Synthesis of Farnesol Isomers via a Modified Wittig Procedure
The synthesis of farnesol isomers has been achieved through a modified Wittig procedure, which allows for the production of different stereoisomers of farnesol. This synthetic approach is significant for the study of farnesol's biological functions and the development of farnesol-based pharmaceuticals .
Tricyclic Farnesyl Protein Transferase Inhibitors
Farnesol's derivatives have been studied as inhibitors of farnesyl protein transferase (FPT), an enzyme involved in the post-translational modification of proteins. Crystallographic and thermodynamic studies of these inhibitors provide insights into their structure-activity relationships, which are valuable for the development of anticancer agents .
Formation of Farnesal and 3-Hydroxy-2,3-Dihydrofarnesal from Farnesol
Farnesol can be converted into farnesal and 3-hydroxy-2,3-dihydrofarnesal by the protoplasts of Botryococcus braunii. This conversion suggests the presence of farnesal hydratase in the alga and has implications for the biosynthesis of botryococcenes, triterpenoid hydrocarbons produced by the alga .
Synthesis of Farnesol Analogues through Cu(I)-Mediated Displacements
A family of farnesol analogues has been synthesized using a regioselective coupling of allylic tetrahydropyranyl ethers with Grignard reagents. This methodology allows for the exploration of farnesol's role in enzymatic recognition and the development of competitive inhibitors for enzymes like farnesyl protein transferase .
Bile Acid Derivatives as Ligands of the Farnesoid X Receptor
Although not directly related to farnesol, this study explores the structure-activity relationship of bile acid derivatives as ligands of the farnesoid X receptor (FXR). The findings contribute to the understanding of how modifications in the structure of molecules similar to farnesol can affect their biological activity and receptor interactions .
Scientific Research Applications
1. Enzyme Modulation and Cancer Chemoprevention
Farnesol has demonstrated potential in modulating drug metabolizing enzymes, particularly in hepatic and renal tissues. It was observed to induce reversible increases in the activities of several hepatic and renal drug metabolizing enzymes in rats, with minimal toxicity. This suggests that farnesol could alter the metabolism, efficacy, and/or toxicity of co-administered drugs, indicating its potential role in cancer chemoprevention (Horn et al., 2005).
2. Dental Care and Antimicrobial Applications
Farnesol, formulated into farnesal-loaded pH-sensitive polymeric micelles, has shown promise in the prevention and treatment of dental caries. The system was designed to bind tightly with tooth enamel and effectively release farnesol under acidic conditions, demonstrating a potential new approach for dental care and antimicrobial applications (Yi et al., 2020).
3. Anti-Inflammatory and Anti-Cancer Properties
Farnesol has exhibited notable anti-inflammatory and anti-cancer effects. It has been reported to modulate various tumorigenic proteins and signal transduction cascades, inducing apoptosis and downregulating cell proliferation, angiogenesis, and cell survival. Its ability to modulate the activation of Ras protein and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) suggests a potential mechanism for its therapeutic effects against cancers and inflammatory disorders (Jung et al., 2018).
4. Cardiovascular Effects
Research has highlighted farnesol's cardioprotective, antioxidant, and antiarrhythmic properties. It induced dose-dependent hypotension associated with bradycardia in normotensive rats and potentiated the antihypertensive effect when complexed with β-cyclodextrin in hypertensive rats. Molecular docking experiments further revealed that farnesol has the affinity to bind to muscarinic and nicotinic receptors, which could be relevant for cardiovascular therapy (Silva et al., 2021).
5. Antimicrobial and Biofilm Inhibition
Farnesol has been observed to inhibit the formation of biofilms by Candida albicans and Streptococcus mutans, making it a potential agent for reducing the formation of pathogenic biofilms. The ability of farnesol to interfere with quorum sensing and filamentation in C. albicans suggests its role as a novel therapeutic agent for biofilm-related infections (Fernandes et al., 2016).
Safety And Hazards
Future Directions
The combination of farnesol with nanotechnology may be promising for the development of more effective antibiofilm therapies, as it can improve its solubility, reduce volatility, and increase bioavailability . The availability of a reliable and accurate assay will permit a multitude of farnesol-directed questions to be addressed .
properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUHBBTQZKMEX-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880981 | |
Record name | (E,E)-Farnesal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; floral or minty aroma | |
Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.900 | |
Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Farnesal | |
CAS RN |
502-67-0, 19317-11-4 | |
Record name | trans,trans-Farnesal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesal, (2E,6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E,E)-Farnesal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Farnesal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARNESAL, (2E,6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-trans,6-trans-Farnesal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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